molecular formula C7H13Cl2N3S B6611022 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride CAS No. 2866254-62-6

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride

Cat. No. B6611022
CAS RN: 2866254-62-6
M. Wt: 242.17 g/mol
InChI Key: PTOSIBIWRDWWOT-XRIGFGBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride, or 4-(2-Pyrrolidin-2-yl-1,3-thiazol-2-yl)ammonium dihydrochloride, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the family of thiazolium compounds, which have been used as ligands in coordination chemistry and as precursors for compounds with biological activity. This compound has been studied for its potential applications in biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride has been used in a variety of scientific research applications. It has been studied as a ligand for coordination chemistry and as a precursor for compounds with biological activity. It has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Furthermore, it has been used as a tool in the study of enzyme kinetics and in the study of the mechanism of action of drugs.

Mechanism of Action

The mechanism of action of 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride is not fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase and inhibits its activity, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This, in turn, leads to an increase in nerve transmission.
Biochemical and Physiological Effects
4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This inhibition has been linked to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to an increase in nerve transmission. In addition, the compound has been studied for its potential to modulate the activity of other enzymes, such as those involved in the metabolism of drugs and hormones.

Advantages and Limitations for Lab Experiments

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, making it easy to store and use. In addition, it is relatively inexpensive and can be easily synthesized from commercially available precursors. However, the compound is not water-soluble, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride are still being explored. Further research is needed to better understand its mechanism of action and its potential biochemical and physiological effects. Additionally, further investigation is needed to explore its potential uses as a tool in the study of enzyme kinetics and in the study of the mechanism of action of drugs. Furthermore, it may be possible to use the compound as a starting material for the synthesis of other compounds with biological activity. Finally, it may be possible to use the compound as a ligand in coordination chemistry to form complexes with metals.

Synthesis Methods

The synthesis of 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride is typically conducted through a two-step process. In the first step, the compound is synthesized from the reaction of 2-pyrrolidin-2-yl-1,3-thiazole with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The second step involves the treatment of the reaction mixture with hydrochloric acid, which leads to the formation of the desired product.

properties

IUPAC Name

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2ClH/c8-7-10-6(4-11-7)5-2-1-3-9-5;;/h4-5,9H,1-3H2,(H2,8,10);2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOSIBIWRDWWOT-XRIGFGBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CSC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CSC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride

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